molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Katalognummer B606811
CAS-Nummer: 906673-24-3
Molekulargewicht: 251.0451
InChI-Schlüssel: IQBSCLXAECVABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .


Synthesis Analysis

Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .


Molecular Structure Analysis

Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .


Chemical Reactions Analysis

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .


Physical And Chemical Properties Analysis

Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .

Wissenschaftliche Forschungsanwendungen

Application in Dermatology

Crisaborole is widely used in the field of Dermatology, particularly for the treatment of Atopic Dermatitis (AD) .

Summary of the Application

Crisaborole has been shown to significantly improve global AD signs and symptoms in patients aged ≥ 2 years with mild-to-moderate AD . It is efficacious and well-tolerated in patients with mild-to-moderate AD and other atopic comorbidities .

Methods of Application

In a post hoc analysis of a long-term, open-label extension study, patients completing phase 3 studies without drug-related safety issues that precluded further crisaborole treatment were analyzed . Patients with ISGA 0/1 at baseline (the end of a 28-day cycle) did not receive crisaborole for the next 28-day cycle (off-treatment), whereas patients with ISGA ≥ 2 received crisaborole for the next 28-day cycle (on-treatment) .

Results or Outcomes

After one to four initial consecutive on-treatment cycles, 77.6, 76.3, 59.4, and 43.1% of patients, respectively, achieved ISGA 0/1 . Of these patients, 49.5, 37.8, 44.4, and 45.2%, respectively, maintained ISGA 0/1 at the end of a 28-day cycle off-treatment . The incidence of treatment-related adverse events (TRAEs) was 4.5, 4.7, 3.8, and 1.4% for patients receiving one to four consecutive on-treatment cycles, respectively .

Application in Pharmacokinetics

Crisaborole is also used in the field of Pharmacokinetics .

Summary of the Application

A validated UHPLC-MS/MS assay was developed for the rapid and sensitive determination of Crisaborole in human plasma .

Results or Outcomes

Application in Analytical Chemistry

Crisaborole is used in the field of Analytical Chemistry .

Summary of the Application

A validated UHPLC-MS/MS assay was developed for the rapid and sensitive determination of Crisaborole in human plasma .

Methods of Application

Crisaborole and IS were well extracted from human plasma with acetonitrile . A short run time of 3.3 min served the purpose of high through-put analysis and a low flow rate of 0.4 mL/min minimized the waste of organic solvents in total sample analysis .

Results or Outcomes

Crisaborole had a good linearity in the calibration range of 0.20-80 ng/mL .

Application in Clinical Trials

Crisaborole is used in the field of Clinical Trials .

Summary of the Application

Clinical trials have been conducted to assess the efficacy and safety trends of Crisaborole in patients aged ≥2 years with mild-to-moderate Atopic Dermatitis .

Methods of Application

Patients completing phase 3 studies without drug-related safety issues that precluded further Crisaborole treatment were analyzed . Patients with ISGA 0/1 at baseline (the end of a 28-day cycle) did not receive Crisaborole for the next 28-day cycle (off-treatment), whereas patients with ISGA ≥2 received Crisaborole for the next 28-day cycle (on-treatment) .

Results or Outcomes

After one to four initial consecutive on-treatment cycles, 77.6, 76.3, 59.4, and 43.1% of patients, respectively, achieved ISGA 0/1 . Of these patients, 49.5, 37.8, 44.4, and 45.2%, respectively, maintained ISGA 0/1 at the end of a 28-day cycle off-treatment . The incidence of TRAEs was 4.5, 4.7, 3.8, and 1.4% for patients receiving one to four consecutive on-treatment cycles, respectively .

Safety And Hazards

Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .

Zukünftige Richtungen

Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .

Relevant Papers

A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .

Eigenschaften

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crisaborole

CAS RN

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,540
Citations
K Fahrbach, J Tarpey, EB Washington… - Dermatology and …, 2020 - Springer
Introduction There is a need to compare efficacy and safety profiles of crisaborole ointment, 2%, versus other topical treatments across randomized clinical trials (RCTs). We performed …
Number of citations: 30 link.springer.com
AC Cheape, DF Murrell - Expert Review of Clinical Immunology, 2017 - Taylor & Francis
… All the completed studies have assessed the efficacy of topical crisaborole … crisaborole (study 2 and 3). Study 5 was a dose ranging study, which compared the efficacy of crisaborole …
Number of citations: 25 www.tandfonline.com
B Dina Coronado, LT Zane, D Coronado - J Drugs Dermatol, 2016 - researchgate.net
… By inhibiting PDE4 and thus increasing levels of cAMP, crisaborole controls inflammation. … of crisaborole through human skin. In vitro experiments showed that crisaborole inhibits …
Number of citations: 98 www.researchgate.net
PW Hashim, M Chima, HJ Kim, J Bares, CJ Yao… - Journal of the American …, 2020 - Elsevier
… After 4 weeks, participants in the crisaborole group demonstrated 66% improvement compared with 9% in the vehicle group (P = .0011). Participants in the crisaborole group continued …
Number of citations: 36 www.sciencedirect.com
VD Callender, AF Alexis, LF Stein Gold… - American journal of …, 2019 - Springer
… Crisaborole ointment, 2%, is a nonsteroidal … In two pivotal phase III clinical trials in patients aged ≥ 2 years, crisaborole was … safety of crisaborole according to patient race and ethnicity. …
Number of citations: 31 link.springer.com
R Bissonnette, AB Pavel, A Diaz, JL Werth… - Journal of Allergy and …, 2019 - Elsevier
… The mechanism of action of crisaborole and its effects on … Crisaborole treatment resulted in early improvement in lesional … Crisaborole-treated lesions showed significant percentage …
Number of citations: 92 www.sciencedirect.com
L McDowell, B Olin - Journal of Pharmacy Technology, 2019 - journals.sagepub.com
… and safety of crisaborole topical ointment. Patients treated with crisaborole experienced … Crisaborole has a limited adverse event profile and low systemic absorption. Relevance to …
Number of citations: 15 journals.sagepub.com
AS Paller, WL Tom, MG Lebwohl, RL Blumenthal… - Journal of the American …, 2016 - Elsevier
… that crisaborole is noncarcinogenic, and early clinical data31, 32, 33 demonstrated a favorable safety profile for crisaborole … the efficacy and safety of crisaborole 2% ointment in patients …
Number of citations: 512 www.sciencedirect.com
EL Simpson, AS Paller, M Boguniewicz… - Dermatology and …, 2018 - Springer
Introduction The impact of crisaborole ointment, a nonsteroidal phosphodiesterase 4 inhibitor for the treatment of mild to moderate atopic dermatitis (AD), on quality of life (QoL) was …
Number of citations: 22 link.springer.com
J Schlessinger, JS Shepard, R Gower, JC Su… - American Journal of …, 2020 - Springer
… side effects that were attributed to crisaborole. When these side effects did occur, … crisaborole was applied. Fewer than 1 in 25 patients experienced each side effect where crisaborole …
Number of citations: 67 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.